molecular formula C19H21N5O3S B2390945 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 898622-56-5

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2390945
CAS RN: 898622-56-5
M. Wt: 399.47
InChI Key: FXRICSWYYIZHGS-UHFFFAOYSA-N
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Description

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

The synthesis and anticancer evaluation of derivatives related to the given compound have been studied. A notable work involves the preparation of various derivatives through a series of chemical reactions, which were then screened for anticancer activity against a wide range of cancer cell lines. These studies highlight the potential of such compounds in cancer research, particularly in the development of new anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Enzyme Inhibition

Another significant area of research involves the investigation of enzyme inhibition properties. Novel heterocyclic compounds derived from similar structures have been synthesized and evaluated for their inhibitory activity against lipase and α-glucosidase enzymes. These studies are crucial for understanding how such compounds can be utilized in the treatment of diseases related to enzyme dysregulation (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Activities

Research on the antimicrobial properties of 1,2,4-triazole derivatives, including those structurally related to the mentioned compound, demonstrates their effectiveness against various microorganisms. These compounds have been synthesized and tested for their antimicrobial efficacy, providing valuable insights into their potential use as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Pharmaceutical Applications

Further investigations into the synthesis of related compounds and their potential pharmaceutical applications have been conducted. This includes the development of novel analgesics and anti-inflammatory agents derived from paracetamol metabolites, highlighting the versatility of these compounds in drug development (Sinning, Watzer, Coste, Nüsing, Ott, Ligresti, Di Marzo, & Imming, 2008).

Chemical Synthesis and Modification

The chemical synthesis and modification of such compounds play a critical role in expanding their potential applications. Research efforts have been focused on developing efficient synthesis methods and exploring various chemical modifications to enhance their biological activities and pharmacological profiles (Sakai, Takenaka, Koike, Hira, & Mori, 2022).

properties

IUPAC Name

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-26-15-7-3-13(4-8-15)11-17-22-23-19(24(17)20)28-12-18(25)21-14-5-9-16(27-2)10-6-14/h3-10H,11-12,20H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRICSWYYIZHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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